molecular formula C8H6BrNaO4S B13212634 Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate

Cat. No.: B13212634
M. Wt: 301.09 g/mol
InChI Key: NRKHUKXYFWSHST-UHFFFAOYSA-M
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Description

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a brominated benzodioxine derivative with a sulfinate (-SO₂⁻Na⁺) substituent at position 6 and a bromine atom at position 7. The benzodioxine core provides a rigid aromatic scaffold, while the sulfinate group enhances solubility in polar solvents and reactivity in nucleophilic or coupling reactions.

Properties

Molecular Formula

C8H6BrNaO4S

Molecular Weight

301.09 g/mol

IUPAC Name

sodium;6-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfinate

InChI

InChI=1S/C8H7BrO4S.Na/c9-5-3-6-7(13-2-1-12-6)4-8(5)14(10)11;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1

InChI Key

NRKHUKXYFWSHST-UHFFFAOYSA-M

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonates, de-brominated compounds, and substituted benzodioxines.

Mechanism of Action

The mechanism of action of Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfinate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate and related compounds, focusing on molecular features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications Sources
This compound (Target) C₈H₆BrNaO₄S* ~295 (estimated) Bromo, sulfinate High reactivity (Br for coupling), polar solubility Pharmaceutical intermediates, cross-coupling precursors Inferred
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate C₈H₇NaO₄S 238 (estimated) Sulfinate Water-soluble, versatile scaffold Small-molecule synthesis, sulfonation reactions
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride C₈H₁₀BrClNO₂ 280.5 Bromo, amine (as HCl salt) Polar, basic Bioactive intermediate, kinase inhibitor research
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-ol C₈H₇BrO₃* 247 (estimated) Bromo, hydroxyl Moderate solubility, acidic proton Antioxidant synthesis, phenol-based coupling
[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride C₉H₁₁BrClN₂O₂ 327.6 Bromo, hydrazine (as HCl salt) Reactive nitrogen center Heterocycle synthesis (e.g., triazoles), agrochemicals
N-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide C₁₇H₁₇NO₅S 347.4 Acetyl, sulfonamide Lipophilic, hydrogen-bonding sites Enzyme inhibition studies, drug discovery

*Estimated based on benzodioxine core (C₈H₈O₂) and substituent adjustments.

Key Research Findings and Functional Group Analysis

Bromo vs. Non-Bromo Derivatives

  • Reactivity: The bromine atom in the target compound enables cross-coupling reactions (e.g., with arylboronic acids) that are unavailable in the non-brominated sulfinate analog .
  • Solubility : Bromine’s electronegativity slightly reduces water solubility compared to the hydroxyl or sulfinate derivatives but enhances compatibility with organic solvents .

Sulfinate vs. Amine/Hydroxyl Derivatives

  • Nucleophilicity : The sulfinate group (-SO₂⁻Na⁺) acts as a stronger nucleophile compared to hydroxyl (-OH) or amine (-NH₂) groups, making it suitable for sulfonylation or alkylation reactions .
  • Acid-Base Behavior : The amine hydrochloride derivative () is basic and protonated at physiological pH, whereas the sulfinate remains anionic, influencing bioavailability in drug design .

Commercial Availability and Pricing Trends

  • Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate : Priced at €376/50mg, reflecting its niche use as a specialty scaffold .
  • 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride : Available at $188/250mg, typical for bioactive intermediates .
  • The target compound is likely more expensive than non-brominated analogs due to synthetic complexity and bromine sourcing.

Biological Activity

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a sodium salt derivative characterized by the molecular formula C8_8H7_7NaO4_4S. The compound features a benzodioxine ring and a sulfonate group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly affect various biochemical pathways, resulting in the observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that related benzodioxane derivatives possess significant antibacterial activity, suggesting that this compound may also have similar effects .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes and other metabolic pathways. This inhibition could be beneficial in therapeutic contexts, particularly for conditions characterized by excessive inflammation .

Anti-inflammatory and Anticancer Activities

Several studies have highlighted the anti-inflammatory and anticancer activities of benzodioxane derivatives. For example, compounds similar to this compound have shown promise in reducing inflammation and inhibiting cancer cell growth through specific molecular pathways .

Research Findings and Case Studies

Study Findings Biological Activity
Vazquez et al. (2020)Investigated the anti-inflammatory properties of benzodioxane derivativesNotable anti-inflammatory activity observed
MDPI Study (2024)Explored antimicrobial properties of related compoundsSignificant antibacterial efficacy reported
SCIRP Study (2022)Evaluated anticancer potential in xenograft modelsGrowth inhibition in human ovarian carcinoma

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